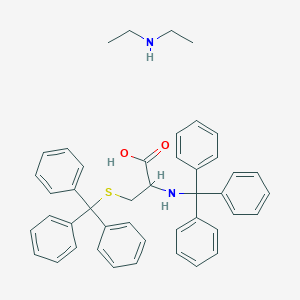

N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid

Übersicht

Beschreibung

N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid is a complex organic compound with the molecular formula C45H46N2O2S and a molecular weight of 678.94 g/mol . This compound is characterized by the presence of both amine and sulfanyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid typically involves multiple steps, starting with the preparation of the amine and sulfanyl precursors. One common method involves the reaction of trityl chloride with cysteine derivatives to form the tritylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The tritylamino group can be reduced to form secondary or primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and sulfanyl sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the tritylamino group produces secondary or primary amines .

Wissenschaftliche Forschungsanwendungen

N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid exerts its effects involves interactions with various molecular targets. The tritylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can undergo redox reactions. These interactions influence the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Diethylethanamine: Similar in structure but lacks the tritylamino and sulfanyl groups.

N-methyl-1-propanamine: Contains a similar amine group but differs in the alkyl chain length and functional groups.

Uniqueness

N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid is unique due to the presence of both tritylamino and tritylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications .

Biologische Aktivität

N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Tritylamino Group : This group enhances lipophilicity, potentially influencing membrane interactions.

- Sulfanyl Group : Capable of undergoing redox reactions, which may play a role in its biological activity.

The molecular formula is , and it has a molecular weight of approximately 448.60 g/mol .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Hydrogen Bonding : The tritylamino group can form hydrogen bonds, influencing receptor binding.

- Electrostatic Interactions : These interactions may enhance the compound's affinity for specific biological targets.

- Redox Reactions : The sulfanyl group can participate in redox processes, potentially affecting cellular signaling pathways.

1. Enzyme Inhibition and Receptor Modulation

Research has indicated that the compound may act as an enzyme inhibitor or receptor modulator. Its structure suggests potential interactions with various enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or inflammatory diseases .

2. Anti-inflammatory Effects

Studies have shown that related compounds exhibit significant anti-inflammatory properties. For example, derivatives containing similar moieties have been evaluated for their ability to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). These studies revealed that certain derivatives significantly reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 .

3. Cytotoxicity and Antiproliferative Activity

The compound's safety profile has been assessed through cytotoxicity studies. In vitro tests demonstrated low toxicity levels at effective doses, indicating a favorable therapeutic index. For instance, compounds structurally related to N-ethylethanamine showed viability rates exceeding 90% in cell cultures at tested concentrations .

Case Study 1: Anti-inflammatory Activity

In a controlled study involving PBMC cultures stimulated with lipopolysaccharides (LPS), derivatives of the compound were shown to decrease TNF-α production by up to 60%. This reduction suggests a strong anti-inflammatory potential, making it a candidate for further development in treating inflammatory conditions .

Case Study 2: Enzyme Interaction Studies

A series of enzyme inhibition assays revealed that the compound could inhibit key enzymes involved in cancer metabolism. The results indicated that certain structural modifications enhanced inhibitory potency, suggesting avenues for optimizing the compound's design for therapeutic applications .

Summary of Findings

Eigenschaften

IUPAC Name |

N-ethylethanamine;2-(tritylamino)-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35NO2S.C4H11N/c43-39(44)38(42-40(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34)31-45-41(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;1-3-5-4-2/h1-30,38,42H,31H2,(H,43,44);5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZHSXHLDXEGGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H46N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27486-88-0 | |

| Record name | NSC126221 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC275643 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.